Physicochemical Differentiation: Molecular Weight, Lipophilicity, and Hydrogen Bonding
3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (Target) exhibits a distinct physicochemical profile relative to the 3-bromo and 3-trifluoromethyl analogs. The target compound has a molecular weight of 154.60 g/mol, a calculated LogP of 0.75, and one hydrogen bond donor . In comparison, the 3-bromo analog has a molecular weight of 199.05 g/mol (+44.45 vs. target) , while the 3-trifluoromethyl analog has a molecular weight of 224.61 g/mol (+70.01 vs. target) . The lower molecular weight and moderate lipophilicity of the target compound may translate to superior membrane permeability and solubility in aqueous environments, though direct comparative data are not available.
vs. Br (+44.45 g/mol) & CF3 (+70.01 g/mol)
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 154.60 g/mol |
| Comparator Or Baseline | 3-Bromo: 199.05 g/mol; 3-Trifluoromethyl: 224.61 g/mol |
| Quantified Difference | -44.45 g/mol vs. Br; -70.01 g/mol vs. CF3 |
| Conditions | Free base form (target); free base (Br); hydrochloride salt (CF3) |
Why This Matters
Lower molecular weight compounds generally have more favorable drug-like properties and synthetic accessibility, directly impacting procurement decisions for lead optimization campaigns.
